Cas no 864858-05-9 (ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-4,5,6,7-tetrahydro-2-[[(2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester
- 864858-05-9
- AKOS024604617
- F1298-0763
- ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
-
- インチ: 1S/C28H25N3O4S/c1-3-35-28(34)25-20-13-14-31(17(2)32)16-24(20)36-27(25)30-26(33)21-15-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,15H,3,13-14,16H2,1-2H3,(H,30,33)
- InChIKey: VLNQQPMIEJMLQE-UHFFFAOYSA-N
- SMILES: C1N(C(C)=O)CCC2C(C(OCC)=O)=C(NC(C3C4C(N=C(C5=CC=CC=C5)C=3)=CC=CC=4)=O)SC1=2
計算された属性
- 精确分子量: 499.15657746g/mol
- 同位素质量: 499.15657746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 36
- 回転可能化学結合数: 6
- 複雑さ: 819
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 117Ų
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1298-0763-30mg |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-5μmol |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-3mg |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-25mg |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-2μmol |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-75mg |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-2mg |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-10μmol |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-50mg |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1298-0763-20mg |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
864858-05-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylateに関する追加情報
Research Briefing on Ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 864858-05-9)
In recent years, the compound ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 864858-05-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound belongs to a class of fused heterocyclic molecules that combine thienopyridine and quinoline moieties, which are known for their diverse pharmacological properties. Recent studies have highlighted its role as a potent inhibitor of specific kinase pathways, making it a promising candidate for the treatment of cancers and inflammatory diseases. The synthesis of this compound involves multi-step organic reactions, with key intermediates being characterized by NMR and mass spectrometry to ensure purity and structural integrity.
One of the most notable findings is the compound's ability to selectively target protein kinases involved in cell proliferation and survival. In vitro assays have demonstrated its efficacy in inhibiting kinase activity at nanomolar concentrations, with minimal off-target effects. Furthermore, preliminary in vivo studies in murine models have shown promising results in reducing tumor growth and inflammation, suggesting its potential for further preclinical development.
Despite these encouraging results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Researchers are exploring various formulation strategies, including prodrug approaches and nanoparticle delivery systems, to enhance its therapeutic index. Additionally, structure-activity relationship (SAR) studies are underway to identify analogs with improved potency and reduced toxicity.
In conclusion, ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate represents a promising scaffold for the development of novel kinase inhibitors. Continued research efforts are essential to fully elucidate its mechanism of action and translate these findings into clinical applications. This briefing underscores the importance of interdisciplinary collaboration in advancing the understanding and utilization of this compound in drug discovery.
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